molecular formula C17H17N3OS2 B5057980 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5057980
M. Wt: 343.5 g/mol
InChI Key: FUOOCPZWBVJJOO-UHFFFAOYSA-N
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Description

2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide, commonly known as DMQA, is a chemical compound that has been widely studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of DMQA is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. DMQA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMQA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. DMQA has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. In addition, DMQA has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using DMQA in lab experiments is its high potency and specificity for cancer cells. However, DMQA can be difficult to work with due to its low solubility in aqueous solutions. In addition, DMQA can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DMQA. One area of interest is the development of more efficient synthesis methods for DMQA. Another area of interest is the exploration of DMQA's potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of DMQA and its potential side effects.

Synthesis Methods

DMQA can be synthesized using a multi-step process that involves the reaction of 4,8-dimethylquinoline-2-thiol with 4-methyl-2-thiazolylamine. The resulting intermediate is then reacted with acetic anhydride to produce DMQA. This synthesis method has been optimized to produce high yields of DMQA with good purity.

Scientific Research Applications

DMQA has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that DMQA has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. DMQA has also been shown to inhibit the growth of cancer cells in animal models.

properties

IUPAC Name

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-10-5-4-6-13-11(2)7-15(20-16(10)13)22-9-14(21)19-17-18-12(3)8-23-17/h4-8H,9H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOOCPZWBVJJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)NC3=NC(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide

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